Glibuzol

Descripción general

Descripción

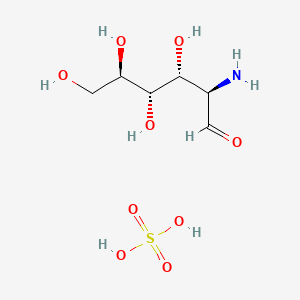

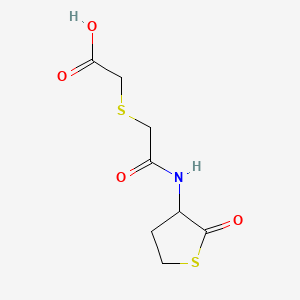

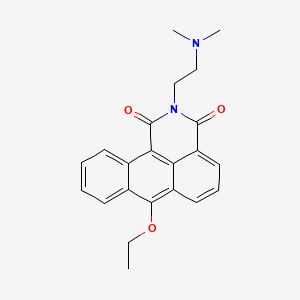

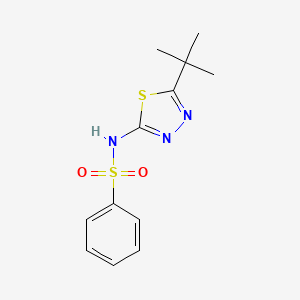

Glibazol es un medicamento hipoglucémico que se utiliza principalmente para tratar la diabetes mellitus tipo 2. Es un fármaco antidiabético oral que ayuda a reducir los niveles de glucosa en sangre estimulando la producción de insulina. Glibazol también se conoce con otros nombres como desaglibazol y gludiase. Su nombre sistemático es N-(5-terc-butil-1,3,4-tiadiazol-2-il)bencensulfonamida .

Aplicaciones Científicas De Investigación

Glybuzole has several scientific research applications:

Chemistry: Used as a model compound in studies of sulfonylurea derivatives.

Biology: Investigated for its effects on pancreatic beta cells and insulin secretion.

Medicine: Primarily used in the treatment of diabetes mellitus type 2. Research is ongoing to explore its potential in other metabolic disorders.

Industry: Utilized in the development of new antidiabetic drugs and formulations

Mecanismo De Acción

Glibazol ejerce sus efectos al unirse a los receptores de sulfonilurea en las células beta pancreáticas. Esta unión bloquea los canales de potasio dependientes de ATP, lo que lleva a la despolarización de la membrana celular. Como resultado, los iones de calcio fluyen hacia la célula, lo que provoca la contracción de los filamentos de actomi-miosina y la exocitosis de la insulina. La mayor secreción de insulina reduce los niveles de glucosa en sangre .

Análisis Bioquímico

Biochemical Properties

Glybuzole interacts with specific receptors on β-pancreatic cells . These receptors are specific for sulfonylurea binding, a class of drugs to which Glybuzole belongs . The interaction between Glybuzole and these receptors plays a crucial role in its biochemical function .

Cellular Effects

Glybuzole has an anti-hyperglycaemic activity . When Glybuzole binds to its receptor, the ATP-dependent channels for K+ ions are blocked . This action stops the flow of K+ ions into the β-pancreatic cell, causing the cell membrane to become depolarized . As a result, calcium ions flow into the cell, leading to the contraction of actomyosin filaments responsible for the exocytosis of insulin . The increased secretion of insulin can then lead to a decrease in the blood glucose level .

Molecular Mechanism

The molecular mechanism of Glybuzole involves its binding to specific receptors on β-pancreatic cells . This binding blocks the ATP-dependent channels for K+ ions, leading to the depolarization of the cell membrane . The subsequent influx of calcium ions into the cell triggers the contraction of actomyosin filaments, which in turn stimulates the exocytosis of insulin .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de glibazol implica la formación de un anillo de tiadiazol y su posterior unión a un grupo bencensulfonamida. La vía general incluye la reacción de cloruro de p-anisilsulfonilo, tiosemicarbazida y ácido isovalérico. La tiosemicarbazida se somete a acilación para formar una monotiodioacilhidrazina, que luego cicla bajo la influencia de un catalizador ácido para formar el anillo de tiadiazol .

Métodos de producción industrial

La producción industrial de glibazol normalmente implica la síntesis a gran escala utilizando las mismas reacciones químicas que en la síntesis de laboratorio, pero optimizadas para obtener mayores rendimientos y pureza. El proceso incluye un control estricto de las condiciones de reacción, como la temperatura, la presión y el pH, para garantizar una calidad de producto constante.

Análisis de las reacciones químicas

Tipos de reacciones

Glibazol se somete a varias reacciones químicas, entre ellas:

Oxidación: Glibazol se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: La reducción de glibazol puede conducir a la formación de tioles.

Sustitución: Glibazol puede experimentar reacciones de sustitución nucleófila, especialmente en el grupo sulfonamida.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los alcoholes pueden reaccionar con glibazol en condiciones básicas.

Principales productos

Oxidación: Sulfoxidos y sulfonas.

Reducción: Tioles.

Sustitución: Varias sulfonamidas sustituidas.

Aplicaciones de la investigación científica

Glibazol tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios de derivados de sulfonilurea.

Biología: Se investiga por sus efectos en las células beta pancreáticas y la secreción de insulina.

Medicina: Se utiliza principalmente en el tratamiento de la diabetes mellitus tipo 2. La investigación está en curso para explorar su potencial en otros trastornos metabólicos.

Industria: Se utiliza en el desarrollo de nuevos fármacos y formulaciones antidiabéticos

Análisis De Reacciones Químicas

Types of Reactions

Glybuzole undergoes various chemical reactions, including:

Oxidation: Glybuzole can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction of glybuzole can lead to the formation of thiols.

Substitution: Glybuzole can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can react with glybuzole under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted sulfonamides.

Comparación Con Compuestos Similares

Compuestos similares

- Glimepirida

- Glipizida

- Glibenclamida

- Gliclazida

- Gliquidona

Singularidad

Glibazol es único entre las sulfonilureas debido a su estructura molecular específica, que incluye un grupo terc-butilo unido al anillo de tiadiazol. Esta característica estructural puede contribuir a sus distintas propiedades farmacocinéticas y farmacodinámicas .

Propiedades

IUPAC Name |

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S2/c1-12(2,3)10-13-14-11(18-10)15-19(16,17)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWQEPCLNXHPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023103 | |

| Record name | Glybuzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1492-02-0 | |

| Record name | Glybuzole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1492-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glybuzole [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glybuzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glybuzole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYBUZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DJ2B68M2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the different physical forms of Glybuzole and their properties?

A1: Glybuzole exists in several polymorphic forms, with Form I, Form II, and an amorphous form being identified. [] These forms exhibit different physicochemical properties. For instance, Forms I and II demonstrate stability at 0% and 75% relative humidity, respectively, under specific conditions (40°C for 2 months). [] In contrast, the amorphous form is less stable under the same conditions. [] Interestingly, all three forms display similar solubility in various media, including JP XII, and fluids with pH 1.2 and 6.8. []

Q2: How does the crystallization rate of amorphous Glybuzole vary with humidity?

A2: The crystallization rate of amorphous Glybuzole is significantly influenced by humidity. Research using X-ray diffraction analysis and the Jander equation revealed that the crystallization rate at 0% relative humidity is considerably slower (364 times) compared to the rate at 75% relative humidity at 40°C. [] This highlights the importance of controlling humidity during storage and handling of the amorphous form.

Q3: Has there been any research on improving the dissolution of Glybuzole?

A3: While the provided abstracts do not offer specific details on the methods employed, one study mentions successful enhancement of Glybuzole's dissolution properties. [] This improvement was achieved through co-grinding and co-melting techniques using surfactants. [] Further research in this area could lead to formulations with improved bioavailability.

Q4: Are there any documented safety concerns associated with Glybuzole use?

A5: Although limited information is available in the provided abstracts, one study raises concerns about potential liver issues associated with Glybuzole use, particularly when self-administered by dentists in combination with clindamycin for treating diabetes. [] This highlights the need for caution and further investigation into the potential long-term effects of Glybuzole on liver function.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.